molecular formula C7H6BNO3S B8475061 B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid

B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid

Cat. No.: B8475061
M. Wt: 195.01 g/mol
InChI Key: AYAKLEUEANBZBI-UHFFFAOYSA-N
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Description

B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid is a boronic acid derivative with a unique structure that includes a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid typically involves the reaction of benzothiazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid is unique due to its combination of a benzothiazole ring and a boronic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6BNO3S

Molecular Weight

195.01 g/mol

IUPAC Name

(2-oxo-3H-1,3-benzothiazol-6-yl)boronic acid

InChI

InChI=1S/C7H6BNO3S/c10-7-9-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H,9,10)

InChI Key

AYAKLEUEANBZBI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)NC(=O)S2)(O)O

Origin of Product

United States

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